3,4-Dimethylhexane-2,5-dione

Catalog No.
S583918
CAS No.
25234-79-1
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylhexane-2,5-dione

CAS Number

25234-79-1

Product Name

3,4-Dimethylhexane-2,5-dione

IUPAC Name

3,4-dimethylhexane-2,5-dione

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3

InChI Key

GECZPGNLQXZLFU-UHFFFAOYSA-N

SMILES

CC(C(C)C(=O)C)C(=O)C

Synonyms

3,4-dimethyl-2,5-hexanedione

Canonical SMILES

CC(C(C)C(=O)C)C(=O)C

3,4-Dimethylhexane-2,5-dione is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.20 g/mol. It features a diketone structure characterized by two carbonyl groups (C=O) located at the second and fifth positions of a hexane chain, with methyl groups attached to the third and fourth carbons. This compound is also known by its IUPAC name, (3R,4R)-3,4-dimethylhexane-2,5-dione. Its structural uniqueness allows it to participate in various

Synthesis and Characterization:

,4-Dimethylhexane-2,5-dione, also known as dimedone, is an organic compound with the chemical formula C₈H₁₄O₂. It is a white crystalline solid that is soluble in many organic solvents. Dimedone can be synthesized through various methods, including the Claisen condensation of acetone and diethyl oxalate.

Researchers have employed different techniques to characterize dimedone, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of atoms and their positions within the molecule.
  • Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments [].

Potential Applications:

Dimedone has been explored for various potential applications in scientific research, including:

  • Organic synthesis: Dimedone can act as a building block for the synthesis of more complex organic molecules. For example, it can be used to synthesize heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring structure.
  • Medicinal chemistry: Dimedone derivatives have been investigated for their potential biological activities, such as anti-inflammatory and anticonvulsant properties []. However, it is important to note that these are preliminary studies, and further research is needed to determine the effectiveness and safety of dimedone or its derivatives for any therapeutic purposes.

3,4-Dimethylhexane-2,5-dione can undergo several significant reactions:

  • Oxidation: The compound can be oxidized to form various derivatives. For example, when treated with oxidizing agents, it can yield corresponding carboxylic acids or alcohols.
  • Protonation: In acidic conditions, protonation can occur at the carbonyl oxygens, affecting the compound's reactivity and stability .
  • Condensation Reactions: It can participate in aldol condensation reactions due to the presence of its diketone functionality, leading to larger carbon frameworks.

Research indicates that 3,4-dimethylhexane-2,5-dione exhibits biological activity that may influence cellular processes. For instance:

  • Neurotoxic Effects: Studies have shown that this compound can impair axonal transport mechanisms in neurons, affecting neurofilament proteins. This suggests potential implications for neurodegenerative conditions .
  • Enzyme Interaction: The compound may interact with various enzymes and receptors, influencing metabolic pathways.

Several synthesis methods have been documented for producing 3,4-dimethylhexane-2,5-dione:

  • From Simple Precursors: One method involves the condensation of acetylacetone with suitable alkylating agents under basic conditions.
  • Via Oxidation of Alcohols: Another approach is to oxidize 3,4-dimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Hydrazine Treatment: It has also been synthesized through reactions involving hydrazine derivatives, leading to complex structures like octamethyl-1,1'-bipyrrole .

3,4-Dimethylhexane-2,5-dione finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Industry: Its biological activity makes it a candidate for drug development and research into therapeutic agents.
  • Chemical Research: The compound is utilized in studies investigating reaction mechanisms and properties of diketones.

Interaction studies have highlighted the compound's potential to affect biological systems:

  • Enzyme Inhibition: Research has indicated that 3,4-dimethylhexane-2,5-dione may inhibit certain enzymes involved in metabolic pathways.
  • Neurotoxicity Assessment: Investigations into its neurotoxic effects have provided insights into how it alters neuronal transport mechanisms .

3,4-Dimethylhexane-2,5-dione shares structural similarities with several other diketones and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2,5-HexanedioneDiketone with no methyl groupsSimpler structure; lacks additional methyl substituents
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dioneHydroxy-substituted derivativeContains hydroxyl groups which alter reactivity
1-Acetyl-2-pyrrolidinoneLactam structureDifferent functional group; used in pharmaceuticals

The presence of methyl groups at positions three and four distinguishes 3,4-dimethylhexane-2,5-dione from these similar compounds. This structural feature contributes to its unique reactivity and biological properties.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25234-79-1

Wikipedia

3,4-dimethylhexane-2,5-dione

Dates

Modify: 2023-08-15

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